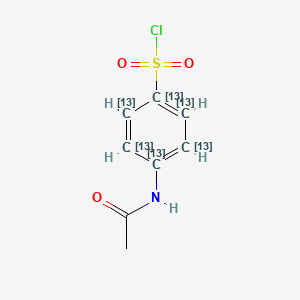

4-N-Acetylaminobenzene-13C6-sulfonyl Chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-acetamido(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3S/c1-6(11)10-7-2-4-8(5-3-7)14(9,12)13/h2-5H,1H3,(H,10,11)/i2+1,3+1,4+1,5+1,7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDXCFKBQWDAJH-CLQMYPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675519 | |

| Record name | 4-Acetamido(~13~C_6_)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216418-07-3 | |

| Record name | 4-Acetamido(~13~C_6_)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-N-Acetylaminobenzene-13C6-sulfonyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically detailed protocol for the synthesis of 4-N-Acetylaminobenzene-13C6-sulfonyl Chloride. This isotopically labeled compound is a critical intermediate for the synthesis of 13C-labeled sulfonamide drugs and serves as an invaluable internal standard for quantitative analysis by mass spectrometry in drug metabolism and pharmacokinetic (DMPK) studies.[1][2] The core of the synthesis involves the electrophilic chlorosulfonation of Acetanilide-13C6. This document elucidates the reaction mechanism, provides a detailed step-by-step experimental protocol, outlines stringent safety procedures for handling hazardous reagents, and offers guidance on product purification and characterization.

Introduction and Significance

This compound is the isotopically labeled analog of N-acetylsulfanilyl chloride.[1][3] The incorporation of six carbon-13 atoms into the benzene ring renders the molecule an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis, allowing for precise quantification by correcting for matrix effects and variations in sample processing.[2] Furthermore, its role as a precursor allows for the introduction of the 13C6-labeled sulfonyl group into a wide array of pharmacologically active molecules, particularly the sulfa drugs, enabling advanced metabolic tracking and mechanistic studies.[4][5]

The synthesis is predicated on the well-established chlorosulfonation of acetanilide.[6][7][8] The acetamido group (-NHCOCH₃) plays a dual role: it deactivates the benzene ring sufficiently to prevent polysulfonation while acting as a powerful para-director, ensuring high regioselectivity for the desired product. This guide adapts established procedures to the specific requirements of working with a valuable, isotopically labeled starting material.[9]

Reaction Mechanism and Scientific Rationale

The core transformation is an electrophilic aromatic substitution reaction. Chlorosulfonic acid (ClSO₃H) serves as both the solvent and the electrophilic reagent.

-

Generation of the Electrophile : Although chlorosulfonic acid is a powerful electrophile itself, the active species is often considered to be the sulfur trioxide (SO₃) present in equilibrium or a related cationic species.

-

Electrophilic Attack : The π-electrons of the 13C-labeled benzene ring attack the electrophilic sulfur atom. The acetamido group directs this attack predominantly to the para position due to steric hindrance at the ortho positions and its electron-donating resonance effect. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Rearomatization : A base (such as the chlorosulfonate anion, ClSO₃⁻) abstracts the proton from the carbon atom bearing the new sulfonyl group, restoring the aromaticity of the ring and yielding the sulfonyl chloride product.

Heating the reaction mixture to approximately 60°C is crucial to provide the necessary activation energy to overcome the deactivating effect of the acetamido group and drive the reaction to completion in a reasonable timeframe.[9]

Mandatory Safety Precautions: Handling Chlorosulfonic Acid

WARNING: Chlorosulfonic acid is an extremely corrosive, powerful oxidizing agent that reacts violently and exothermically with water.[10] All operations must be conducted in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

-

Personal Protective Equipment (PPE) : A full acid-resistant suit with a hood, heavy-duty butyl rubber gloves, boots, and a face shield are mandatory. Respiratory protection, such as a self-contained breathing apparatus, should be available for emergencies.[11][12]

-

Reaction with Water : Chlorosulfonic acid reacts explosively with water, releasing large quantities of toxic and corrosive hydrogen chloride (HCl) and sulfuric acid (H₂SO₄) fumes.[10][13] Ensure all glassware is scrupulously oven-dried before use. Avoid contact with moist air and organic materials.[13]

-

Spill Management : In case of a spill, evacuate the area. Do NOT use water. Neutralize cautiously with an alkaline material like sodium bicarbonate or crushed limestone from a safe distance.[12]

-

First Aid : In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes while removing contaminated clothing and seek immediate medical attention.[11][14] For inhalation, move the individual to fresh air and seek immediate medical attention.[14]

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of the unlabeled analog and is designed for high-yield conversion of the valuable labeled starting material.[9]

Materials and Equipment

| Reagent / Equipment | Specification |

| Acetanilide-13C6 | >99% isotopic purity |

| Chlorosulfonic Acid | Reagent grade, freshly opened or distilled |

| Deionized Water | For washing |

| Ice | Made from deionized water |

| Round-bottom flask (250 mL) | Oven-dried, with ground glass joint |

| Mechanical Stirrer | With glass or PTFE paddle |

| Dropping Funnel | Not required for solid addition |

| Thermometer | -10°C to 150°C range |

| Heating Mantle / Oil Bath | For controlled heating |

| Large Beaker (2 L) | For quenching |

| Büchner Funnel & Filter Flask | For product isolation |

| Glassware | All glassware must be thoroughly oven-dried. |

Experimental Workflow Diagram

Caption: Flowchart of the key steps for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup : In a chemical fume hood, equip a 250 mL oven-dried, three-neck round-bottom flask with a mechanical stirrer and a thermometer. Place the flask in a cooling bath (e.g., a water bath).

-

Reagent Charging : Carefully charge the flask with chlorosulfonic acid (approx. 4-5 molar equivalents relative to the acetanilide-13C6). For example, for 0.1 mol of acetanilide-13C6 (~14.1 g), use approximately 58 g (33 mL, 0.5 mol) of chlorosulfonic acid.[9]

-

Initial Cooling : Begin stirring and cool the chlorosulfonic acid to between 10-15°C using the water bath.[9]

-

Substrate Addition : Add the Acetanilide-13C6 in small portions over 15-20 minutes. The key is to maintain the reaction temperature below 20°C. This step is exothermic and evolves a large volume of hydrogen chloride gas; efficient stirring and cooling are essential.[9]

-

Reaction Heating : Once the addition is complete, remove the cooling bath and replace it with a heating mantle or oil bath. Heat the reaction mixture to 60°C and maintain this temperature for 2 hours. The reaction is complete when the evolution of HCl gas subsides.[9]

-

Work-up (Quenching) : Allow the syrupy reaction mixture to cool to room temperature. In a separate large beaker (2 L), prepare a slurry of crushed ice and water (approx. 1 kg of ice).[9] WITH EXTREME CAUTION , slowly and carefully pour the reaction mixture in a thin stream into the vigorously stirred ice slurry in the fume hood. This process is highly exothermic and will generate significant amounts of HCl fumes.

-

Isolation : The this compound will precipitate as a white solid. Collect the crude product by vacuum filtration using a large Büchner funnel, as the fine crystals can sometimes clog the filter paper.[9]

-

Washing : Wash the collected solid on the filter with several portions of cold deionized water until the washings are neutral to pH paper. This removes any remaining sulfuric and hydrochloric acids.

-

Drying : Press the solid as dry as possible on the filter paper. For optimal results and stability, dry the product in a vacuum desiccator over P₂O₅ or in a vacuum oven at low heat (<50°C). It is critical that the product is completely dry, as residual moisture will cause hydrolysis back to the sulfonic acid.[9]

Purification and Characterization

Expected Results

| Parameter | Expected Value | Source(s) |

| Yield | 77-81% (crude) | [9] |

| Appearance | Off-white to white solid/powder | [4][15][16] |

| Melting Point | ~143-149°C | [4][9][17] |

| Solubility | Soluble in acetone, chloroform, DMF; insoluble in water | [4][5][16] |

Purification

If a higher purity product is required, the crude, thoroughly dried material can be recrystallized. While benzene is a classic solvent for this crystallization, its toxicity is a major concern.[9] Chloroform is a viable alternative.

-

Procedure : Dissolve the crude product in a minimum amount of hot chloroform. Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and dry thoroughly.

Characterization

To confirm the identity, purity, and isotopic incorporation of the final product, the following analytical techniques are recommended:

-

¹H NMR : Will confirm the aromatic substitution pattern and the presence of the acetyl group.

-

¹³C NMR : Will show enriched signals for the six aromatic carbons, confirming the isotopic labeling.

-

Mass Spectrometry (MS) : Will show the correct molecular ion peak corresponding to the 13C6-labeled compound (C₂¹³C₆H₈ClNO₃S, Mol. Wt. ~239.63 g/mol ), confirming successful synthesis.[15][18]

-

FT-IR Spectroscopy : Will show characteristic peaks for the N-H bond, C=O of the amide, and the S=O stretches of the sulfonyl chloride group.

Chemical Reaction Diagram

Caption: Chlorosulfonation of Acetanilide-13C6 to yield the target sulfonyl chloride.

References

- CSA. Safety Precautions.

- PrepChem.com. Synthesis of 4-Acetamidobenzenesulfonyl chloride.

- Loba Chemie. CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. (2019-01-07).

- International Chemical Safety Cards (ICSC). ICSC 1039 - CHLOROSULFONIC ACID.

- NOAA's Office of Response and Restoration. CHLOROSULFONIC ACID - CAMEO Chemicals.

- Fisher Scientific. SAFETY DATA SHEET - Chlorosulfonic acid. (2012-05-09).

- Smiles, S. and Stewart, J. Sulfanilyl chloride, N-acetyl-. Organic Syntheses.

- MCE (MedChemExpress). 4-Acetamidobenzene-1-sulfonyl chloride-13C6.

- JOCPR. Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug.

- ExSyn Corp. In focus: N-Acetylsulfanilyl chloride. (2025-02-04).

- Asian Journal of Pharmaceutics. Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. (2025-08-02).

- Pharmaffiliates. This compound. CAS 1216418-07-3.

- Asian Journal of Pharmaceutics. Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. (2017-02-17).

- BIO Pharma Production. 4-Acetamidobenzene-1-sulfonyl chloride-13C6.

- PubChem. This compound. CID 46779958.

- Solubility of Things. 4-Acetylaminobenzenesulfonyl chloride.

- CymitQuimica. CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride.

- Romer Labs. 13C Isotope Labeled Reference Materials.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. romerlabs.com [romerlabs.com]

- 3. 4-Acetamidobenzene-1-sulfonyl chloride-13C6 | BIO Pharma Production [biopharmaproduction.com]

- 4. exsyncorp.com [exsyncorp.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. jocpr.com [jocpr.com]

- 7. Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug [wisdomlib.org]

- 8. asiapharmaceutics.info [asiapharmaceutics.info]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CHLOROSULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. macro.lsu.edu [macro.lsu.edu]

- 12. ICSC 1039 - CHLOROSULFONIC ACID [chemicalsafety.ilo.org]

- 13. fishersci.com [fishersci.com]

- 14. lobachemie.com [lobachemie.com]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride [cymitquimica.com]

- 17. prepchem.com [prepchem.com]

- 18. This compound | C8H8ClNO3S | CID 46779958 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to ¹³C₆-Labeled Sulfonyl Chloride Reagents for Quantitative Mass Spectrometry

Introduction

In the landscape of drug development and life sciences research, the precise quantification of proteins and metabolites is paramount. Mass spectrometry (MS) has emerged as the definitive tool for this purpose, with quantification strategies frequently relying on the principle of stable isotope labeling (SIL). This approach involves introducing a "heavy" isotope-labeled internal standard into a sample, allowing for the precise relative or absolute quantification of its corresponding "light," or unlabeled, endogenous counterpart. By creating a distinct mass shift, these reagents enable the mass spectrometer to differentiate between and simultaneously measure analytes from different experimental conditions.

Among the diverse chemistries available for SIL, sulfonyl chlorides (R-SO₂Cl) represent a robust class of amine-reactive reagents.[1] They form highly stable sulfonamide bonds with the primary and secondary amines found in peptides (N-terminus, lysine side chains) and a vast array of metabolites. This guide focuses on the properties and applications of sulfonyl chloride reagents incorporating a hexacarbon (¹³C₆) stable isotope label, typically in the form of a ¹³C₆-benzene ring. This specific labeling pattern provides a significant +6 Dalton mass shift, offering a clean and unambiguous signal for high-fidelity quantification at the MS1 level, making it an invaluable tool for researchers in proteomics and metabolomics.[2]

Part 1: Core Physicochemical Properties & Synthesis

Molecular Structure and Intrinsic Reactivity

The utility of a sulfonyl chloride reagent is rooted in the electrophilic nature of the sulfur atom. The two oxygen atoms and the chlorine atom strongly withdraw electron density, making the sulfur atom highly susceptible to nucleophilic attack. This reactivity is primarily directed towards unprotonated primary amines, secondary amines, and, to a lesser extent, phenolic hydroxyl groups (such as on tyrosine).[3][4]

The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of a highly stable carbon-sulfur bond in a sulfonamide or sulfonate ester. This covalent linkage is exceptionally robust and withstands the harsh conditions often employed in sample preparation, such as strong acid, high temperatures, and enzymatic digestion, ensuring sample integrity throughout the analytical workflow.

The ¹³C₆ Isotopic Signature: A Foundation for Accuracy

The incorporation of six ¹³C atoms into the reagent's aromatic ring provides a precise mass increase of 6.0201 Da over its ¹²C counterpart. This design choice carries several distinct advantages for quantitative mass spectrometry:

-

Significant Mass Shift: A +6 Da shift is substantial enough to move the isotopic clusters of the light and heavy labeled peptides far apart on the m/z scale, preventing spectral overlap even for multiply charged ions.

-

Negligible Isotope Effect: Unlike deuterium (²H) labels, which can cause a slight shift in chromatographic retention time, heavy carbon (¹³C) isotopes have a minimal impact on the physicochemical properties of the molecule.[5] This ensures that the light and heavy labeled analytes co-elute perfectly from the liquid chromatography (LC) column, a critical prerequisite for accurate quantification.

-

Clean Isotopic Envelope: The use of ¹³C results in a predictable and clean isotopic pattern in the mass spectrum, simplifying data analysis and peak integration.

Synthesis and Quality Control

The synthesis of a ¹³C₆-arylsulfonyl chloride typically begins with a commercially available, fully labeled precursor like ¹³C₆-phenol.[2] A common synthetic route involves the chlorosulfonation of the ¹³C₆-aromatic ring, a well-established industrial process. Alternatively, a sulfonic acid group can be introduced and subsequently converted to the sulfonyl chloride using a chlorinating agent such as oxalyl chloride or phosphorus oxychloride.[1][6]

Rigorous quality control is essential to validate the reagent's fitness for purpose. A multi-pronged analytical approach is required to ensure structural integrity and isotopic purity.

| Parameter | Analytical Technique | Acceptance Criteria & Rationale |

| Structural Identity | NMR Spectroscopy (¹H, ¹³C) | Correct chemical shifts, splitting patterns, and integration confirm the covalent structure of the molecule.[7] |

| Molecular Weight | High-Resolution Mass Spectrometry (HRMS) | Measured mass must be within 5 ppm of the theoretical mass, verifying the elemental composition. |

| Isotopic Enrichment | Mass Spectrometry (MS) | The abundance of the ¹³C₆-isotopologue should be ≥99%. This minimizes "channel crosstalk" where the M+1 or M+2 isotope peak of the light version could interfere with the heavy signal. |

| Chemical Purity | HPLC-UV, NMR | Purity should be ≥95% to prevent side reactions from impurities that could consume analyte or interfere with MS analysis. |

| Reactivity Confirmation | Functional Assay | Reaction with a standard compound (e.g., benzylamine) followed by LC-MS analysis confirms the reagent is active and yields the expected labeled product. |

The following diagram illustrates a representative pathway for producing a ¹³C₆-labeled arylsulfonyl chloride reagent from a ¹³C₆-labeled aromatic precursor.

Caption: Generalized synthesis route for ¹³C₆-arylsulfonyl chloride reagents.

Part 2: Application in Quantitative Analysis

Mechanism of Action: Peptide and Metabolite Derivatization

The core of the labeling strategy is the covalent modification of nucleophilic functional groups. For proteomics, this primarily targets the ε-amino group of lysine residues and the α-amino group at the N-terminus of peptides. For metabolomics, it targets any primary or secondary amine, making it broadly applicable to amino acids, biogenic amines, and other amine-containing metabolites.[8]

The reaction is critically dependent on pH. The amine nucleophile must be in its deprotonated, free-base form to be reactive. However, at high pH, the competing reaction—hydrolysis of the sulfonyl chloride reagent by hydroxide ions—accelerates significantly. Therefore, the reaction is typically performed in a carefully controlled buffer system, usually between pH 8.5 and 10, to strike a balance between efficient labeling and minimal reagent degradation.

Caption: Nucleophilic attack of an amine on the sulfonyl chloride group.

Experimental Workflow for MS1-Based Quantification

A key strength of this labeling strategy is its straightforward integration into a standard "bottom-up" proteomics or metabolomics workflow. The process is designed to be self-validating; the co-elution of the light and heavy pairs with a predictable mass difference confirms the identity of the quantified analyte.

-

Sample Preparation: Two biological samples are prepared independently (e.g., control vs. drug-treated cells). For proteomics, proteins are extracted, denatured, reduced, alkylated, and digested with an enzyme like trypsin.

-

Differential Labeling: The control sample digest is labeled with the normal ("light") ¹²C-sulfonyl chloride reagent. The experimental sample digest is labeled with the heavy ¹³C₆-sulfonyl chloride reagent.

-

Quenching and Pooling: The reaction is stopped by adding a quenching agent with a primary amine (e.g., Tris or hydroxylamine) to consume any excess reagent. The light- and heavy-labeled samples are then combined into a single vial, typically in a 1:1 ratio.

-

LC-MS Analysis: The pooled sample is analyzed by LC-MS. Peptides/metabolites are separated chromatographically before entering the mass spectrometer.

-

Data Analysis: Specialized software identifies paired light and heavy isotopic envelopes separated by the expected mass difference (+6 Da, or +3 Da for a doubly charged ion, etc.). The relative abundance of the analyte is determined by calculating the ratio of the integrated peak areas from the extracted ion chromatograms (XICs) of the heavy and light forms.

Caption: Workflow for relative quantification using ¹³C₆-sulfonyl chloride.

Detailed Experimental Protocol: Peptide Digest Labeling

This protocol provides a robust method for labeling tryptic digests for comparative proteomic analysis.

Materials:

-

Lyophilized peptide digests from "control" and "experimental" samples.

-

¹²C-Arylsulfonyl Chloride ("Light Reagent") solution: 100 mM in anhydrous acetonitrile (ACN).

-

¹³C₆-Arylsulfonyl Chloride ("Heavy Reagent") solution: 100 mM in anhydrous ACN.

-

Labeling Buffer: 1 M TEAB (triethylammonium bicarbonate), pH 8.5.

-

Quenching Solution: 5% (v/v) hydroxylamine in water.

-

Formic Acid (FA), MS-grade.

Procedure:

-

Sample Reconstitution: Reconstitute 100 µg of each lyophilized peptide digest in 50 µL of Labeling Buffer.

-

Causality: A high buffer concentration is used to maintain a stable pH during the addition of the acidic reagent solution and the production of HCl as a byproduct. pH 8.5 is optimal for keeping lysine and N-terminal amines deprotonated and reactive without excessively promoting reagent hydrolysis.

-

-

Reagent Addition: To the "control" sample, add 5 µL of the Light Reagent solution. To the "experimental" sample, add 5 µL of the Heavy Reagent solution. Vortex immediately.

-

Causality: A molar excess of reagent ensures the reaction goes to completion. Anhydrous ACN is used as the solvent to maximize reagent stability prior to addition.

-

-

Incubation: Incubate both samples for 1 hour at room temperature with gentle agitation.

-

Quenching: Add 10 µL of Quenching Solution to each tube and incubate for 15 minutes at room temperature.

-

Causality: Hydroxylamine contains a primary amine that rapidly reacts with and neutralizes any remaining active sulfonyl chloride, preventing unwanted modification of the samples after they are pooled.

-

-

Sample Pooling and Acidification: Combine the entire volume of the light-labeled sample with the heavy-labeled sample in a fresh microfuge tube. Acidify the pooled sample by adding FA to a final concentration of 0.1-1% (v/v) to prepare it for LC-MS analysis.

-

Validation Check (Optional but Recommended): Analyze a small aliquot (1 µL) of each sample before pooling. This allows you to confirm high labeling efficiency by searching for the mass shift on known abundant peptides and ensuring minimal unlabeled peptides remain. This step is a cornerstone of a self-validating protocol.

Part 3: Advanced Considerations & Comparative Analysis

While ¹³C₆-sulfonyl chloride reagents provide a powerful method for MS1-based quantification, it is essential to understand their place within the broader ecosystem of quantitative proteomics tools.

| Strategy | ¹³C₆-Sulfonyl Chloride | Isobaric Tags (TMT, iTRAQ) | Stable Isotope Dimethyl Labeling |

| Quantification Level | MS1 (Precursor Scan) | MS2/MS3 (Reporter Ions)[9] | MS1 (Precursor Scan)[10] |

| Chemistry | Sulfonamide formation | NHS-ester, amine-reactive | Reductive amination |

| Multiplexing | Typically 2-plex (Light/Heavy) | Up to 18-plex or higher[11] | Up to 3-plex (Light/Intermediate/Heavy) |

| Ratio Compression | None. MS1 quantification is highly accurate and not prone to this artifact. | Can be significant, requiring advanced MS methods (e.g., TMT-MS³) to mitigate. | None. |

| Instrumentation | Compatible with all modern mass spectrometers (Q-TOF, Orbitrap, etc.). | Requires an MS instrument with fragmentation capabilities (CID/HCD) and sufficient resolution to resolve reporter ions.[11] | Compatible with all modern mass spectrometers. |

| Key Advantage | High accuracy, no ratio compression, simple data analysis. | High degree of multiplexing saves instrument time and cost per sample. | Very low cost, simple on-column labeling protocols are possible. |

| Key Limitation | Limited multiplexing capability. | Susceptible to ratio compression from co-isolated interfering ions.[5] | Limited multiplexing, potential for minor chromatographic shifts with deuterium labels. |

Field-Proven Insights & Troubleshooting

-

Problem: Low Labeling Efficiency.

-

Cause: Incorrect pH, degraded reagent, or insufficient reagent concentration.

-

Solution: Always use freshly prepared reagent solutions. Verify the pH of your labeling buffer is between 8.5 and 9.5 before starting. Consider increasing the molar excess of the reagent, but be mindful that this can increase non-specific labeling.

-

-

Problem: Reagent Hydrolysis.

-

Cause: The reagent is inherently sensitive to water.

-

Solution: Use anhydrous solvents (e.g., ACN or THF) to prepare stock solutions. Store stock solutions under inert gas (argon or nitrogen) at -20°C or -80°C. Minimize the time the reagent is exposed to the aqueous labeling buffer before the reaction is complete.

-

-

Problem: Multiple Labeling Events.

-

Cause: Peptides with multiple lysine residues will be labeled multiple times, creating complex spectra.

-

Solution: This is expected behavior and a feature of the chemistry, not a bug. Quantitative software is designed to handle this by identifying all labeled forms of a peptide. However, for absolute quantification using a single labeled peptide standard (AQUA), it is preferable to choose a peptide with a single labeling site.

-

Conclusion

¹³C₆-labeled sulfonyl chloride reagents are a powerful and reliable tool for researchers requiring high-fidelity quantification in proteomics and metabolomics. Their fundamental properties—amine reactivity, the formation of highly stable bonds, and a clean +6 Da mass shift from the ¹³C₆-label—enable a robust workflow for MS1-level quantification. This method avoids the complex issue of ratio compression inherent in isobaric tagging strategies and provides a straightforward, accurate, and highly reproducible means of measuring relative changes in biomolecule abundance. By understanding the underlying chemistry and implementing rigorous, self-validating protocols, scientists and drug development professionals can leverage these reagents to generate high-quality, quantitative data to drive their research forward.

References

- Hoffert, J. D., et al. (2015). Peptide Labeling Using Isobaric Tagging Reagents for Quantitative Phosphoproteomics. Methods in Molecular Biology.

-

Wojdyla, K., et al. (2019). Trends in the Design of New Isobaric Labeling Reagents for Quantitative Proteomics. Molecules. Available at: [Link]

- Pappireddi, N., et al. (2019). Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. Methods and Protocols.

-

Wu, Y., et al. (2013). 5-Diethylamino-naphthalene-1-sulfonyl Chloride (DensCl): A Novel Triplex Isotope Labeling Reagent for Quantitative Metabolome Analysis by Liquid Chromatography Mass Spectrometry. Analytical Chemistry. Available at: [Link]

-

Wu, Y., et al. (2013). 5-Diethylamino-naphthalene-1-sulfonyl chloride (DensCl): a novel triplex isotope labeling reagent for quantitative metabolome analysis by liquid chromatography mass spectrometry. PubMed. Available at: [Link]

-

Wikipedia. (n.d.). Proteomics. Wikipedia. Available at: [Link]

-

Kall, L. (2018). Chemical isotope labeling for quantitative proteomics. PMC. Available at: [Link]

-

Wu, Y., et al. (2013). 5-Diethylamino-naphthalene-1-sulfonyl Chloride (DensCl): A Novel Triplex Isotope Labeling Reagent for Quantitative Metabolome An. American Chemical Society. Available at: [Link]

-

Douglas, C. J. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. Available at: [Link]

-

Am Ende, C. W., et al. (2023). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Nature Chemical Biology. Available at: [Link]

-

Guo, K., & Li, L. (2009). Differential 12C-/13C-Isotope Dansylation Labeling and Fast Liquid Chromatography/Mass Spectrometry for Absolute and Relative Quantification of the Metabolome. Analytical Chemistry. Available at: [Link]

-

Savych, O., et al. (2021). Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst. Angewandte Chemie. Available at: [Link]

- CN102924492A. (2013). Synthesis method of isotope labeled dansyl chloride-13C2. Google Patents.

-

Kol, S., et al. (2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. CORE. Available at: [Link]

-

Guo, K., & Li, L. (2009). Differential C-12/C-13-Isotope Dansylation Labeling and Fast Liquid Chromatography/Mass Spectrometry for Absolute and Relative Quantification of the Metabolome. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Dansyl chloride. Wikipedia. Available at: [Link]

-

Johansen, J. E., et al. (2014). Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

-

Wang, Z., et al. (2019). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules. Available at: [Link]

-

Pu, X., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. Available at: [Link]

-

Cem Corporation. (2022). Selection and Synthesis to Analysis: Stable Isotope-Labeled Peptides for Proteomic Applications. CEM Corporation. Available at: [Link]

-

Guttman, M. J., et al. (2022). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. International Journal of Molecular Sciences. Available at: [Link]

Sources

- 1. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 2. Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. CN104945285A - Synthesis method of isotope labeled dansyl chloride-13C2 - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Peptide Labeling Using Isobaric Tagging Reagents for Quantitative Phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

What is 4-N-Acetylaminobenzene-13C6-sulfonyl Chloride?

An In-Depth Technical Guide to 4-N-Acetylaminobenzene-¹³C₆-sulfonyl Chloride: A Versatile Tool in Isotopic Labeling and Drug Discovery

Introduction

4-N-Acetylaminobenzene-¹³C₆-sulfonyl Chloride is a stable isotope-labeled (SIL) organosulfur compound of significant interest to the pharmaceutical and life sciences industries. As the ¹³C₆-labeled analogue of 4-Acetamidobenzenesulfonyl chloride, it serves as a specialized reagent and internal standard, bringing precision to bioanalytical studies and enabling the synthesis of labeled molecules for metabolic tracking.[1][2]

The core of its utility lies in the sulfonyl chloride functional group (-SO₂Cl), a highly reactive electrophile that readily couples with nucleophiles such as amines and alcohols.[3][4] This reactivity is the foundation for the synthesis of sulfonamides, a ubiquitous functional group found in a vast array of pharmaceuticals, including antibiotics, diuretics, and anti-inflammatory agents.[5] The incorporation of six Carbon-13 atoms into the benzene ring provides a distinct mass shift, allowing for its unambiguous detection and quantification in complex biological matrices without the need for radioactive isotopes.[6][7] This guide provides a technical overview of its properties, synthesis, applications, and handling for professionals in drug discovery and development.

Part 1: Physicochemical Properties and Characterization

The unique identity of 4-N-Acetylaminobenzene-¹³C₆-sulfonyl Chloride is defined by its isotopic label. While its chemical reactivity mirrors its unlabeled counterpart, its physical properties, particularly its mass, are distinct.

Chemical Structure

The structure consists of a benzene ring uniformly labeled with Carbon-13, substituted with an acetamido group and a sulfonyl chloride group at the para position.

Caption: Chemical structure of the title compound.

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 1216418-07-3 | [8][9] |

| Molecular Formula | C₂¹³C₆H₈ClNO₃S | [8] |

| Molecular Weight | 239.63 g/mol | [8][9] |

| Exact Mass | 239.0114710 Da | [9] |

| Appearance | Off-White Solid | [8] |

| Storage Temperature | 2-8°C, Refrigerator | [8] |

| Solubility (unlabeled) | Soluble in dichloromethane, acetone; low solubility in water. | [10][11] |

| Melting Point (unlabeled) | 142-148 °C | [12] |

Analytical Characterization

Accurate characterization is crucial for ensuring the purity and identity of the reagent.[13] A multi-technique approach is recommended.

-

Mass Spectrometry (MS): This is the primary technique to confirm isotopic incorporation. The molecular ion peak will appear at a mass approximately 6 Da higher than its unlabeled counterpart (CAS 121-60-8). High-resolution mass spectrometry (HRMS) can confirm the exact mass to several decimal places.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show patterns similar to the unlabeled analogue, but ¹³C NMR will be fundamentally different. The signals from the six benzene ring carbons will be enhanced and will exhibit complex ¹³C-¹³C coupling patterns, providing definitive proof of the labeling pattern.

-

Infrared (IR) Spectroscopy: IR analysis is used to confirm the presence of key functional groups. Expect strong characteristic absorption bands for the S=O stretches (typically 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹) and the amide C=O stretch (around 1680-1640 cm⁻¹).[13]

Part 2: Synthesis and Mechanism

While specific synthesis documentation for the labeled compound is proprietary, a reliable synthetic route can be derived from the well-established preparation of its unlabeled analogue, 4-acetamidobenzenesulfonyl chloride.[14] The key adaptation is the use of a ¹³C₆-labeled starting material.

Proposed Synthetic Workflow

The synthesis proceeds via an electrophilic aromatic substitution (chlorosulfonation) of ¹³C₆-acetanilide.

Caption: Proposed workflow for synthesis.

Reaction Mechanism

The reaction is a classic electrophilic aromatic substitution. Chlorosulfonic acid acts as both the solvent and the source of the electrophile, sulfur trioxide (SO₃) or a related species. The electron-donating acetamido group directs the substitution to the para position.

Experimental Protocol: Synthesis

CAUTION: This reaction involves highly corrosive reagents and evolves large volumes of hydrogen chloride gas. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.[14]

-

Preparation: Equip a round-bottom flask with a mechanical stirrer and a gas outlet connected to a trap. In a fume hood, charge the flask with chlorosulfonic acid (approx. 4-5 molar equivalents).[14]

-

Addition of Substrate: Cool the chlorosulfonic acid to 10-15°C using a water bath. Slowly add ¹³C₆-acetanilide (1 equivalent) in portions, ensuring the temperature does not exceed 20°C. Vigorous evolution of HCl gas will occur.[14]

-

Reaction: After the addition is complete, slowly heat the reaction mixture to 60°C and maintain for 1-2 hours, or until the gas evolution ceases, indicating the reaction is complete.[14]

-

Workup: Cool the mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice. Very slowly and with vigorous stirring, pour the reaction mixture onto the ice. This step is highly exothermic and should be done with extreme care.[14]

-

Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.[14]

-

Purification: Dry the crude product thoroughly. The unlabeled analogue is often purified by recrystallization from a solvent like benzene or chloroform, though this must be done with care as the compound can decompose in the presence of residual water.[11][14]

Part 3: Core Applications and Methodologies

The primary value of this reagent is its application in studies requiring precise quantification and tracing of molecules.

Application 1: Synthesis of ¹³C₆-Labeled Sulfonamides

This reagent is an excellent starting point for synthesizing ¹³C₆-labeled sulfonamide drug candidates or metabolites for use as analytical standards.

Caption: Reaction pathway for sulfonamide synthesis.

Protocol: General Sulfonamide Formation

-

Dissolution: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1 equivalent) and a non-nucleophilic base like triethylamine or pyridine (1.1-1.5 equivalents) in a dry aprotic solvent (e.g., dichloromethane, THF).[10]

-

Reagent Addition: Cool the solution to 0°C. Dissolve 4-N-Acetylaminobenzene-¹³C₆-sulfonyl Chloride (1 equivalent) in a minimal amount of the same dry solvent and add it dropwise to the amine solution.

-

Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

-

Workup: Upon completion, quench the reaction with water or a dilute acid solution (e.g., 1M HCl) to neutralize the excess base. Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product via flash column chromatography or recrystallization.

Application 2: Internal Standard in Quantitative Mass Spectrometry

Stable isotope-labeled internal standards (SIL-IS) are the gold standard in quantitative LC-MS analysis. Because a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences the same ionization efficiency and matrix effects, leading to highly accurate and precise quantification.[1][6]

Workflow: LC-MS/MS Method Development

-

Standard Preparation: Prepare stock solutions of the analyte (unlabeled 4-acetamidobenzenesulfonyl chloride) and the internal standard (the ¹³C₆-labeled version).

-

MS/MS Optimization: Infuse each compound separately into the mass spectrometer to determine the optimal precursor ion and product ion transitions (MRM transitions) and collision energies. The precursor for the SIL-IS will be ~6 Da higher than the analyte.

-

Chromatography: Develop a chromatographic method (e.g., reverse-phase HPLC) that provides good peak shape and retention for the analyte. The SIL-IS should co-elute perfectly.

-

Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the analyte into the relevant biological matrix (e.g., plasma, urine) along with a fixed concentration of the SIL-IS.

-

Sample Analysis: Add the same fixed concentration of the SIL-IS to each unknown sample.

-

Quantification: After analysis, calculate the peak area ratio of the analyte to the SIL-IS. Quantify the analyte concentration in the unknown samples by plotting their peak area ratios against the calibration curve.

Application 3: Tracer in ADME Studies

Using ¹³C₆-labeled compounds allows for "cold" tracer studies to investigate a drug's Absorption, Distribution, Metabolism, and Excretion (ADME).[7] This approach avoids the complications of handling radioactive materials while enabling the differentiation of the administered drug from endogenous compounds and the clear identification of drug-derived metabolites by their unique isotopic signature in mass spectrometry.[6]

Part 4: Safety, Handling, and Storage

As a reactive sulfonyl chloride, this compound shares the hazards of its unlabeled analogue. It is classified as corrosive and requires careful handling.[15]

| Hazard Category | Handling and Precautionary Statements | Source(s) |

| Corrosion | H314: Causes severe skin burns and eye damage. Wear protective gloves, clothing, and eye/face protection. | [16] |

| Inhalation | H335: May cause respiratory irritation. Use only outdoors or in a well-ventilated area (fume hood). Avoid breathing dust. | |

| Reactivity | Moisture sensitive. Reacts violently with water, strong bases, and oxidizing agents, releasing HCl gas. | [11] |

| Storage | Store in a tightly closed container in a dry, well-ventilated place. Recommended storage at 2-8°C. Keep away from incompatible materials. | [8][15] |

First Aid Measures

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[12]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[16]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention.

Conclusion

4-N-Acetylaminobenzene-¹³C₆-sulfonyl Chloride is more than a simple chemical reagent; it is a precision tool for modern pharmaceutical research. Its value is derived from the combination of the versatile reactivity of the sulfonyl chloride group and the analytical power imparted by stable isotope labeling. For researchers engaged in quantitative bioanalysis, metabolite identification, and the synthesis of labeled compounds for ADME studies, this reagent offers a reliable and effective solution to significant scientific challenges. Proper understanding of its properties, synthesis, and handling is essential to fully and safely leverage its potential in advancing drug discovery and development.

References

-

Pharmaffiliates. 4-N-Acetylaminobenzene-13C6-sulfonyl Chloride.

-

AOS Products Private Limited. The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Sulfonyl Chlorides in Modern Chemical Synthesis.

-

Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides.

-

PubChem. This compound.

-

Quora. What is the use of sulfonyl chloride?

-

Enamine. Sulfonyl Chlorides/Fluorides.

-

Solubility of Things. 4-Acetylaminobenzenesulfonyl chloride.

-

CymitQuimica. CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride.

-

MedChemExpress. 4-Acetamidobenzene-1-sulfonyl chloride-13C6.

-

MilliporeSigma. Safety Data Sheet for 4-Acetamidobenzenesulfonyl chloride.

-

Fisher Scientific. Safety Data Sheet for N-Acetylsulfanilyl chloride.

-

Nacsa, E. D., & Lambert, T. H. Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. [URL: https://www.columbia.edu/cu/chemistry/groups/lambert/ Nacsa_ART_SI.pdf]([Link] Nacsa_ART_SI.pdf)

-

Wikipedia. Benzenesulfonyl chloride.

-

Alfa Chemistry. 4-Acetylbenzenesulfonyl chloride.

-

ChemicalBook. This compound.

-

Santa Cruz Biotechnology. This compound.

-

LGC Standards. This compound.

-

Thermo Fisher Scientific. Safety Data Sheet for 4-(Acetylamino) benzenesulfonyl chloride.

-

Acros Organics. Safety Data Sheet for 4-Acetamidobenzenesulfonyl chloride.

-

de la Torre, A., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition.

-

ResearchGate. Reported synthetic methods for labeling primary sulfonamides with stable isotopes.

-

Organic Syntheses. Sulfanilyl chloride, N-acetyl-.

-

Google Patents. Synthesis method of isotope labeled dansyl chloride-13C2.

-

Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical Research in Toxicology.

-

BenchChem. A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.

-

Chemicals Knowledge Hub. The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound [lgcstandards.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. quora.com [quora.com]

- 6. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. This compound | C8H8ClNO3S | CID 46779958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride [cymitquimica.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to 4-N-Acetylaminobenzene-13C6-sulfonyl Chloride: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 4-N-Acetylaminobenzene-13C6-sulfonyl Chloride, a stable isotope-labeled compound of significant interest to researchers, scientists, and professionals in drug development and analytical chemistry. We will delve into its core structure, physicochemical properties, synthesis, and critical applications, with a focus on the scientific principles that underpin its utility.

Introduction: The Significance of Isotopic Labeling

In the landscape of modern pharmaceutical research and development, the ability to accurately quantify compounds in complex biological matrices is paramount. Stable isotope-labeled internal standards are the gold standard for quantitative analysis using mass spectrometry-based techniques.[1][2] this compound emerges as a crucial tool in this domain. By incorporating six heavy carbon-13 isotopes into its benzene ring, this molecule provides a distinct mass shift of +6 Da compared to its unlabeled counterpart, without significantly altering its chemical properties.[3] This key feature allows it to be used as an ideal internal standard for the accurate quantification of related sulfonamide compounds in various analytical workflows.[4]

Molecular Structure and Physicochemical Properties

The foundational integrity of any analytical standard lies in its well-defined structure and properties. This section elucidates the key characteristics of this compound.

Chemical Structure

The molecular structure of this compound is depicted below. The core of the molecule is a benzene ring uniformly labeled with six 13C atoms. This ring is substituted with an N-acetylamino group at position 4 and a sulfonyl chloride group at position 1.

Physicochemical Data

A summary of the key physicochemical properties is provided in the table below. These properties are essential for handling, storage, and application of the compound.

| Property | Value | Source |

| Molecular Formula | C₂¹³C₆H₈ClNO₃S | [3] |

| Molecular Weight | 239.63 g/mol | [3] |

| Exact Mass | 239.0114710 Da | [3] |

| CAS Number | 1216418-07-3 | [3] |

| Appearance | Off-White Solid | [5] |

| Storage | 2-8°C Refrigerator | [5] |

Synthesis of this compound

The synthesis of this isotopically labeled compound is a critical process that ensures its purity and integrity for use as an analytical standard. The general and widely accepted method for preparing the unlabeled analog, 4-acetamidobenzenesulfonyl chloride, is through the chlorosulfonation of acetanilide. This established protocol serves as the foundation for the synthesis of the 13C-labeled version.

Synthetic Pathway

The synthesis of this compound follows a two-step pathway, starting from commercially available aniline-13C6.

Experimental Protocol (Adapted from Unlabeled Synthesis)

The following is a detailed, step-by-step methodology for the synthesis, based on established procedures for the non-labeled compound.

Step 1: Acetylation of Aniline-13C6 to Acetanilide-13C6

-

In a well-ventilated fume hood, dissolve Aniline-13C6 in a suitable solvent such as glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the Acetanilide-13C6.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Chlorosulfonation of Acetanilide-13C6

-

In a clean, dry, round-bottom flask equipped with a magnetic stirrer and a gas trap, carefully add chlorosulfonic acid.

-

Cool the chlorosulfonic acid in an ice bath to 0-5°C.

-

Gradually add the dried Acetanilide-13C6 in small portions, ensuring the temperature does not exceed 10°C. Hydrogen chloride gas will be evolved, which should be neutralized in the gas trap.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70°C for 1-2 hours to ensure the reaction goes to completion.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid this compound will precipitate.

-

Collect the product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques. The 13C labeling introduces distinct features in the NMR and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to be similar to that of the unlabeled analog. The key signals would include:

-

A singlet for the methyl protons of the acetyl group.

-

Two doublets in the aromatic region corresponding to the protons on the benzene ring.

-

A broad singlet for the amide proton.

13C NMR: The carbon-13 NMR spectrum will show significant differences due to the isotopic labeling:

-

The six aromatic carbon signals will be present, but due to the high 13C enrichment, complex 13C-13C coupling patterns may be observed.

-

The signals for the methyl and carbonyl carbons of the acetyl group will also be present.

Mass Spectrometry (MS)

The mass spectrum provides definitive evidence of the isotopic labeling. The molecular ion peak will be observed at m/z 239, which is 6 mass units higher than the unlabeled compound (m/z 233). The fragmentation pattern is expected to be similar to the unlabeled analog, with the key fragments also showing a +6 mass shift.

Applications in Research and Drug Development

The primary and most critical application of this compound is its use as an internal standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Internal Standard for Quantitative Bioanalysis

In drug metabolism and pharmacokinetic (DMPK) studies, accurate measurement of drug and metabolite concentrations in biological fluids is essential. Stable isotope-labeled internal standards are considered the "gold standard" because they have nearly identical chemical and physical properties to the analyte, but a different mass.[1][2]

Workflow for Bioanalysis using a 13C-Labeled Internal Standard:

Sources

- 1. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C8H8ClNO3S | CID 46779958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to 4-N-Acetylaminobenzene-¹³C₆-sulfonyl Chloride: Synthesis, Characterization, and Application in Quantitative Mass Spectrometry

This technical guide provides a comprehensive overview of 4-N-Acetylaminobenzene-¹³C₆-sulfonyl Chloride, a stable isotope-labeled (SIL) reagent designed for advanced quantitative analysis in mass spectrometry. Tailored for researchers, scientists, and professionals in drug development and metabolomics, this document delves into the core scientific principles governing its synthesis, properties, and application as a derivatizing agent and internal standard. We will explore not just the "how" but the "why" behind the protocols, ensuring a deep, actionable understanding of this powerful analytical tool.

Introduction: The Need for Precision in Quantitative Analysis

Absolute and relative quantification of small molecules, such as metabolites, biomarkers, and drug candidates, is a cornerstone of modern biomedical research. Liquid chromatography-mass spectrometry (LC-MS) is a premier analytical platform for this purpose, offering high sensitivity and selectivity. However, many analytes, particularly those containing primary and secondary amine or phenolic hydroxyl groups, exhibit poor ionization efficiency or chromatographic retention, hindering their detection.[1]

Chemical derivatization addresses this challenge by modifying the analyte to enhance its analytical properties.[2] Furthermore, the use of stable isotope-labeled internal standards is the gold standard for correcting for sample matrix effects and variations in sample preparation and instrument response, a critical requirement for accurate quantification.[3] 4-N-Acetylaminobenzene-¹³C₆-sulfonyl Chloride (¹³C₆-ASC) emerges as a bifunctional reagent in this context. Its sulfonyl chloride moiety is highly reactive toward nucleophilic amine and phenol groups, introducing a tag that improves chromatographic behavior and ionization. The uniform incorporation of six ¹³C atoms in its benzene ring provides a precise mass shift of +6 Da compared to its unlabeled counterpart, making it an ideal internal standard for isotope dilution mass spectrometry.[4]

This guide will provide the technical details necessary to effectively synthesize, handle, and deploy ¹³C₆-ASC in quantitative workflows.

Physicochemical and Spectroscopic Characterization

Accurate characterization of a reagent is fundamental to its reliable application. This section details the known properties of ¹³C₆-ASC and its unlabeled analogue.

Core Properties

The CAS number for 4-N-Acetylaminobenzene-¹³C₆-sulfonyl Chloride is 1216418-07-3 .[5][6] It is the ¹³C-labeled version of 4-Acetamidobenzenesulfonyl chloride (CAS: 121-60-8).[5]

| Property | Value (¹³C₆-ASC) | Value (Unlabeled ASC) | Reference(s) |

| CAS Number | 1216418-07-3 | 121-60-8 | [5][7] |

| Molecular Formula | C₂¹³C₆H₈ClNO₃S | C₈H₈ClNO₃S | [5][7] |

| Molecular Weight | 239.63 g/mol | 233.67 g/mol | [5][7] |

| Exact Mass | 239.0114710 Da | 232.9913420 Da | [6] |

| Appearance | Off-White Solid | White to off-white crystalline solid | [7][8] |

| Melting Point | Not experimentally reported | 145 - 149 °C | [9][10] |

| Solubility | Not experimentally reported | Soluble in dichloromethane, chloroform, acetone, ethyl acetate, DMF; Insoluble in water. | [11][12] |

Note: Experimental data for the labeled compound is scarce. The properties of the unlabeled analogue serve as a reliable proxy.

Spectroscopic Data (Reference)

While specific spectra for the ¹³C₆-labeled compound are not publicly available, the following data for the unlabeled analogue, 4-Acetamidobenzenesulfonyl Chloride, are provided for reference. The ¹³C₆-labeling would primarily manifest in the mass spectrum as a +6 Da shift and in the ¹³C NMR spectrum with signals corresponding to the labeled aromatic carbons.

-

Infrared (IR) Spectroscopy : Key characteristic peaks for the unlabeled compound are observed at 1371 cm⁻¹ and 1170 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, respectively.[10]

-

Mass Spectrometry (Electron Ionization) : The mass spectrum of the unlabeled compound shows characteristic fragmentation patterns that can be used for identification.[7]

Synthesis and Isotopic Labeling Strategy

The synthesis of 4-N-Acetylaminobenzene-¹³C₆-sulfonyl Chloride is a two-step process. The foundational logic is to first construct the ¹³C₆-labeled aromatic core and then introduce the sulfonyl chloride functional group.

Synthesis Workflow

The overall synthetic pathway involves the acetylation of ¹³C₆-aniline to form ¹³C₆-acetanilide, followed by electrophilic aromatic substitution (chlorosulfonation) to yield the final product.

Detailed Synthesis Protocol

This protocol is a composite based on established methods for the synthesis of Acetanilide-(ring-¹³C₆) and the chlorosulfonation of unlabeled acetanilide.[9][13]

Part A: Synthesis of Acetanilide-(ring-¹³C₆)

-

Reaction Setup : In a round-bottom flask, dissolve Aniline-(ring-¹³C₆) in a suitable solvent such as water containing a small amount of hydrochloric acid.

-

Acetylation : While stirring vigorously, add a solution of sodium acetate in water, followed by the slow, dropwise addition of acetic anhydride. The reaction is exothermic and should be controlled by cooling in an ice bath.

-

Precipitation : Continue stirring and cool the mixture. The white, solid product, Acetanilide-(ring-¹³C₆), will precipitate out of the solution.

-

Isolation and Purification : Collect the crystals by vacuum filtration, wash thoroughly with cold water to remove any unreacted starting materials and salts. The product can be further purified by recrystallization from hot water. Dry the purified crystals completely before proceeding.

Part B: Chlorosulfonation of Acetanilide-(ring-¹³C₆)

CAUTION: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This reaction evolves large volumes of HCl gas. All steps must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and full face shield. [9]

-

Reagent Preparation : In a dry, round-bottom flask fitted with a mechanical stirrer and a gas trap (to neutralize HCl), add an excess of chlorosulfonic acid (approx. 4-5 molar equivalents). Cool the flask in an ice/water bath to 10-15 °C.

-

Addition of Substrate : Slowly and in small portions, add the dry Acetanilide-(ring-¹³C₆) to the cooled, stirring chlorosulfonic acid. Maintain the temperature below 20 °C during the addition.

-

Reaction : Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to 50-60 °C for 1-2 hours to ensure the reaction goes to completion. The end of the reaction is often indicated by the cessation of HCl evolution.[9]

-

Workup : Cool the reaction mixture back to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and cautiously, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and will generate HCl gas.

-

Isolation : The product, 4-N-Acetylaminobenzene-¹³C₆-sulfonyl Chloride, will precipitate as a solid. Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

-

Drying and Storage : The product must be dried thoroughly, as it is moisture-sensitive. Storing the final product in a desiccator under an inert atmosphere is recommended.[14]

Key Application: Isotope Dilution LC-MS for Amine and Phenol Quantification

The primary application of ¹³C₆-ASC is as a derivatizing agent and internal standard for the accurate quantification of amine- and phenol-containing compounds. The workflow involves derivatizing both the sample and a set of calibration standards with an unlabeled "light" version of the reagent, and then spiking a known concentration of the ¹³C₆-labeled "heavy" derivatized analyte or a ¹³C₆-ASC derivatized standard mixture into all samples and standards.

Derivatization Workflow

Representative Experimental Protocol: Derivatization of Amines/Phenols

This protocol is adapted from established methods for derivatization with similar sulfonyl chloride reagents, such as Dansyl Chloride.[2][15]

Materials:

-

4-N-Acetylaminobenzene-¹³C₆-sulfonyl Chloride (¹³C₆-ASC)

-

4-Acetamidobenzenesulfonyl chloride (Unlabeled ASC)

-

Analyte standards

-

Sodium Carbonate/Bicarbonate Buffer (250 mM, pH 10)

-

Acetonitrile (ACN), HPLC grade

-

Formic Acid

-

Methanol, HPLC grade

-

Water, HPLC grade

Procedure:

-

Reagent Preparation :

-

Prepare a 5 mg/mL stock solution of unlabeled ASC in ACN.

-

Prepare a 5 mg/mL stock solution of ¹³C₆-ASC in ACN. From this, prepare a working internal standard (IS) solution at a suitable concentration (e.g., 1 µg/mL) in ACN. The optimal concentration will depend on the expected analyte concentration and instrument sensitivity.

-

-

Sample and Standard Preparation :

-

Prepare a series of calibration standards of your target analyte(s) in a relevant solvent (e.g., 50:50 Methanol:Water).

-

Extract analytes from biological samples using an appropriate method (e.g., protein precipitation with ACN, solid-phase extraction). Evaporate the solvent and reconstitute in a small volume of the initial mobile phase.

-

-

Derivatization Reaction :

-

To 50 µL of each standard, blank, and sample in a microcentrifuge tube, add 25 µL of the Sodium Carbonate/Bicarbonate buffer (pH 10).

-

Add 50 µL of the 5 mg/mL unlabeled ASC solution to each tube.

-

Vortex the tubes for 30 seconds to ensure thorough mixing.

-

Incubate the reaction mixture at 60 °C for 45 minutes in a heating block. The elevated temperature and alkaline pH facilitate the sulfonylation reaction. The acetamido group on the reagent remains stable under these conditions.

-

-

Reaction Quenching and Internal Standard Addition :

-

After incubation, cool the tubes to room temperature.

-

Add 25 µL of 1% formic acid to each tube to quench the reaction by neutralizing the base and consuming any remaining sulfonyl chloride.

-

Add 50 µL of the ¹³C₆-ASC IS working solution to every tube (standards, blanks, and samples).

-

-

Sample Preparation for LC-MS :

-

Vortex the final mixture.

-

Centrifuge the tubes at high speed (e.g., 14,000 x g) for 5 minutes to pellet any precipitate.

-

Transfer the supernatant to an HPLC vial for analysis.

-

LC-MS/MS Analysis :

-

Chromatography : Use a reverse-phase column (e.g., C18) with a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The derivatization adds hydrophobicity, typically leading to good retention.

-

Mass Spectrometry : Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor the derivatized analytes using Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).

-

Quantification : For each analyte, create a calibration curve by plotting the ratio of the peak area of the unlabeled derivative to the peak area of the ¹³C₆-labeled internal standard against the concentration of the calibration standards. The concentration of the analyte in the unknown samples can then be calculated from this curve.

-

Safety and Handling

As a sulfonyl chloride, 4-N-Acetylaminobenzene-¹³C₆-sulfonyl Chloride and its unlabeled analogue are corrosive and moisture-sensitive.

-

Hazards : Causes severe skin burns and eye damage.[16] Reacts with water, including atmospheric moisture, to release hydrochloric acid (HCl) and the corresponding sulfonic acid.

-

Handling : Always handle in a fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust.

-

Storage : Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. A refrigerator (2-8°C) is recommended for long-term storage.[8]

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations for corrosive chemical waste.

Conclusion

4-N-Acetylaminobenzene-¹³C₆-sulfonyl Chloride is a valuable tool for researchers requiring high-precision quantification of amine- and phenol-containing molecules. Its utility as both a derivatizing agent and a stable isotope-labeled internal standard streamlines workflows and enhances data quality. By understanding the principles of its synthesis, characterization, and application, as detailed in this guide, scientists can confidently integrate this reagent into their analytical protocols to achieve robust and reliable quantitative results in complex biological matrices.

References

-

4-Acetylaminobenzenesulfonyl chloride - Solubility of Things. (n.d.). Retrieved January 15, 2026, from [Link]

- Zhou, R., Guo, K., & Li, L. (2013). 5-Diethylamino-naphthalene-1-sulfonyl Chloride (DensCl): A Novel Triplex Isotope Labeling Reagent for Quantitative Metabolome Analysis by Liquid Chromatography Mass Spectrometry. Analytical Chemistry, 85(23), 11532–11540.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: N-Acetylsulfanilyl chloride. Retrieved January 15, 2026, from a publicly available MSDS for CAS 121-60-8.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46779958, 4-N-Acetylaminobenzene-13C6-sulfonyl Chloride. Retrieved January 15, 2026, from [Link].

- Kulkarni, P. P., et al. (2021). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry, 93(12), 5147–5156.

- Zheng, S., et al. (n.d.). Dansyl Chloride Derivatization of the Phenol Submetabolome of Cellular Extracts. Metabolomics Workbench. Retrieved January 15, 2026, from a publicly available protocol on the Metabolomics Workbench website.

- University of Basrah, College of Pharmacy. (n.d.). Synthesis of Acetanilide.

- Pharmaffiliates. (n.d.). This compound.

- Nano-diainc. (n.d.). 4-Acetamidobenzene-1-sulfonyl chloride-13C6.

-

Mass Spectrometry Analyses. (2026). protocols.io. Retrieved January 15, 2026, from [Link]

- Mercer University. (n.d.). The Synthesis of Sulfa Drugs.

- Hu, H., et al. (2024).

- Heal, K. R., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry, 93(12), 5147–5156.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 266418, 4-Acetylbenzenesulfonyl chloride. Retrieved January 15, 2026, from [Link].

- CN101613308B - Method for synthesizing p-acetamido benzene sulfonyl chloride by phosphorus pentachloride. (n.d.). Google Patents.

- ResearchGate. (n.d.). IR spectra of the standard P-ASC.

- Kjeldsen, F., & Kweon, H. K. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry, 93(12), 5147-5156.

- University of Helsinki. (2017).

- Patsnap Eureka. (n.d.). Method for producing p-acetamidobenzenesulfonyl chloride by double temperature zone two-stage method based on continuous flow reaction.

- Wójcik, M., et al. (2023). The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry. Molecules, 28(17), 6273.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8481, N-Acetylsulfanilyl chloride. Retrieved January 15, 2026, from [Link].

-

Protein Sample Preparation from Acrylamide Gel for Mass Spectrometry. (2025). protocols.io. Retrieved January 15, 2026, from [Link]

-

MSACL. (2024). Advanced Quantitative Mass Spectrometry Principles for Clinical Diagnostics: Session 2: Part 1. Everything you wanted to know about Internal standards but were too afraid to ask. Retrieved January 15, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 3. msacl.org [msacl.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound [lgcstandards.com]

- 6. This compound | C8H8ClNO3S | CID 46779958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride [cymitquimica.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. theochem.mercer.edu [theochem.mercer.edu]

- 10. researchgate.net [researchgate.net]

- 11. 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: application to 1-hydroxypyrene in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The utilisation of I-dimethylaminonaphthalene-5-sulphonyl chloride for quantitative determination of free amino acids and partial analysis of primary structure of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 4-Acetamidobenzenesulfonyl Chloride | 121-60-8 | TCI EUROPE N.V. [tcichemicals.com]

- 15. 5-Diethylamino-naphthalene-1-sulfonyl chloride (DensCl): a novel triplex isotope labeling reagent for quantitative metabolome analysis by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Navigating the Quantitative Landscape: An In-depth Technical Guide to Isotopic Labeling Reagents for Mass Spectrometry

For researchers, scientists, and professionals in drug development, achieving precise and reproducible quantification of proteins and metabolites is paramount. Mass spectrometry (MS) has emerged as an indispensable tool in this pursuit, and when coupled with isotopic labeling, it provides a powerful platform for accurate relative and absolute quantification.[1][2][3] This guide offers a deep dive into the world of isotopic labeling reagents, moving beyond a simple catalog of options to provide a foundational understanding of the principles, practical workflows, and critical considerations that underpin successful quantitative mass spectrometry experiments.

The Core Principle: Creating a Mass-Based Internal Standard

Isotopic labeling is a technique that involves the incorporation of stable, non-radioactive heavy isotopes into proteins or peptides.[1][4] This creates a "heavy" version of the molecule that is chemically identical to its natural, "light" counterpart but distinguishable by its mass in a mass spectrometer.[1][5] By mixing a labeled (heavy) sample with an unlabeled (light) sample, the relative peak intensities of the heavy and light forms provide an accurate measure of the relative abundance of the target analyte in the original samples.[6] This co-analysis of heavy and light counterparts in the same MS run effectively eliminates much of the experimental bias that can be introduced when comparing analyses performed at different times.[5]

The choice of isotope is critical. Stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), Oxygen-18 (¹⁸O), and Deuterium (²H) are commonly employed due to their non-radioactive nature and compatibility with a wide range of biological experiments.[4]

A Dichotomy in Strategy: Isotopic vs. Isobaric Labeling

Isotopic labeling strategies can be broadly categorized into two main approaches: isotopic labeling, which creates a mass difference at the precursor ion level (MS1), and isobaric labeling, where quantification occurs at the fragment ion level (MS2 or MS3).

Isotopic Labeling: Differentiating at the Precursor Level

In this classic approach, "heavy" and "light" labeled peptides are resolved as distinct peaks in the MS1 spectrum. The mass difference is typically 4 Da or more to prevent overlap of the isotopic envelopes.[7] Quantification is achieved by comparing the extracted ion chromatograms (XICs) for each labeled species.[7]

Metabolic labeling integrates stable isotopes into proteins as the cells are growing in culture.[7] This "in vivo" approach is highly accurate as it minimizes sample handling errors by allowing for the mixing of cell populations at the very beginning of the experimental workflow.[8]

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful and widely used metabolic labeling technique.[8][9][10] It involves growing cells in media where natural ("light") amino acids, typically lysine and arginine, are replaced with their "heavy" stable isotope-containing counterparts (e.g., ¹³C₆-lysine).[10][11] After several cell doublings, the heavy amino acids are fully incorporated into the proteome.[9][12]

Experimental Workflow: A Typical SILAC Experiment

Caption: SILAC experimental workflow.